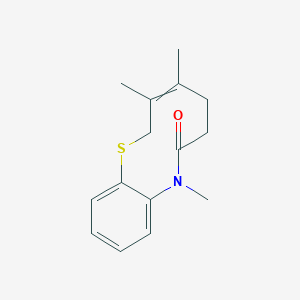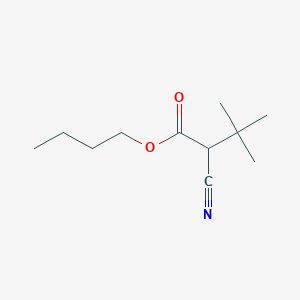
Butyl 2-cyano-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl-2-cyano-3,3-dimethylbutanoat ist eine organische Verbindung mit der Summenformel C11H19NO2. Es ist ein Derivat der Butansäure, das eine Cyanogruppe und einen Butylester aufweist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen chemischen Reaktionen und ihre Rolle als Zwischenprodukt in der organischen Synthese.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butyl-2-cyano-3,3-dimethylbutanoat beinhaltet typischerweise die Veresterung von 2-Cyano-3,3-dimethylbutansäure mit Butanol. Die Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Das Reaktionsgemisch wird unter Rückfluss erhitzt, und das Produkt wird durch Destillation oder Umkristallisation gereinigt.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Butyl-2-cyano-3,3-dimethylbutanoat mithilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, höhere Ausbeuten und verbesserte Sicherheit. Der Einsatz automatisierter Systeme gewährleistet eine gleichbleibende Qualität und reduziert das Risiko menschlicher Fehler.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Butyl-2-cyano-3,3-dimethylbutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Estergruppe kann hydrolysiert werden, um 2-Cyano-3,3-dimethylbutansäure und Butanol zu ergeben.
Reduktion: Die Cyanogruppe kann mithilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Die Estergruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und verschiedene Ester oder Amide bilden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Verschiedene Nucleophile wie Amine oder Alkohole unter milden Bedingungen.
Hauptprodukte, die gebildet werden
Hydrolyse: 2-Cyano-3,3-dimethylbutansäure und Butanol.
Reduktion: 2-Amino-3,3-dimethylbutanoat.
Substitution: Verschiedene Ester oder Amide, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Butyl-2-cyano-3,3-dimethylbutanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Bei der Untersuchung von enzymkatalysierten Reaktionen, die die Esterhydrolyse beinhalten, eingesetzt.
Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Synthese von pharmazeutischen Zwischenprodukten.
Industrie: Bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Butyl-2-cyano-3,3-dimethylbutanoat beinhaltet seine Reaktivität als Ester und Nitril. Die Estergruppe kann einer Hydrolyse unterliegen, während die Cyanogruppe an nucleophilen Additionsreaktionen teilnehmen kann. Diese Reaktionen werden durch das Vorhandensein geeigneter Katalysatoren oder Reagenzien erleichtert, was zur Bildung verschiedener Produkte führt.
Wirkmechanismus
The mechanism of action of Butyl 2-cyano-3,3-dimethylbutanoate involves its reactivity as an ester and a nitrile. The ester group can undergo hydrolysis, while the cyano group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-cyano-3,3-dimethylbutanoat
- Ethyl-2-cyano-3,3-dimethylbutanoat
- Propyl-2-cyano-3,3-dimethylbutanoat
Einzigartigkeit
Butyl-2-cyano-3,3-dimethylbutanoat ist aufgrund seiner spezifischen Estergruppe einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Im Vergleich zu seinen Methyl-, Ethyl- und Propylanaloga bietet der Butylester unterschiedliche Löslichkeits- und Reaktivitätsprofile, wodurch er sich für bestimmte Anwendungen in der organischen Synthese und in industriellen Prozessen eignet.
Eigenschaften
CAS-Nummer |
185745-57-7 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
butyl 2-cyano-3,3-dimethylbutanoate |
InChI |
InChI=1S/C11H19NO2/c1-5-6-7-14-10(13)9(8-12)11(2,3)4/h9H,5-7H2,1-4H3 |
InChI-Schlüssel |
WLIVDLAKXXJAOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




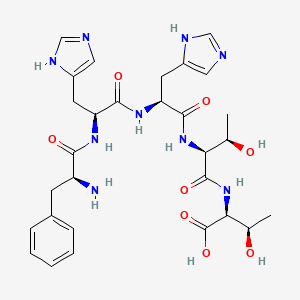
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
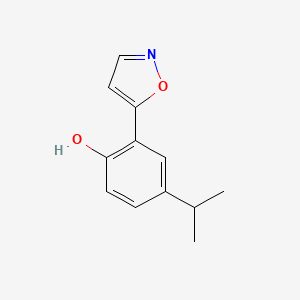
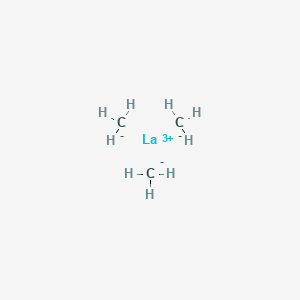
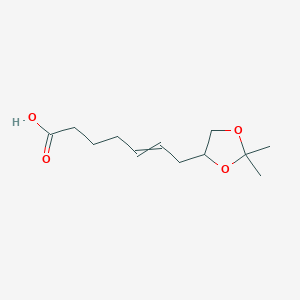
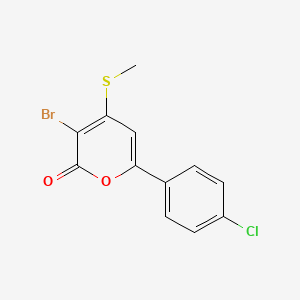
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
